LY249543 disodium
CAS No.: 106400-18-4
Cat. No.: VC0533983
Molecular Formula: C21H23N5Na2O6
Molecular Weight: 487.4235
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 106400-18-4 |
---|---|
Molecular Formula | C21H23N5Na2O6 |
Molecular Weight | 487.4235 |
IUPAC Name | disodium (4-(2-((S)-2-amino-4-oxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)ethyl)benzoyl)-L-glutamate |
Standard InChI | InChI=1S/C21H25N5O6.2Na/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28;;/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30);;/q;2*+1/p-2/t12-,15-;;/m0../s1 |
Standard InChI Key | SVJSWELRJWVPQD-XPTKPXFUSA-L |
SMILES | O=C([O-])CC[C@@H](C([O-])=O)NC(C1=CC=C(CC[C@H](CN2)CC3=C2NC(N)=NC3=O)C=C1)=O.[Na+].[Na+] |
Appearance | Solid powder |
Chemical Properties
Chemical Structure
LY249543 disodium is characterized by its specific molecular structure that enables its biological activity. The IUPAC name of the compound is disodium (4-(2-((S)-2-amino-4-oxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)ethyl)benzoyl)-L-glutamate. Its structure contains a pteridine ring system typical of antifolates, which allows it to interact with folate-dependent enzymes.
The structural characteristics of LY249543 disodium contribute to its specificity as an enzyme inhibitor, particularly its ability to target Methylenetetrahydrofolate Dehydrogenase/Cyclase in the folate cycle. The presence of the disodium salt form enhances its solubility characteristics compared to the free acid form.
Physical Properties
LY249543 disodium appears as a solid powder under standard conditions. It demonstrates solubility in dimethyl sulfoxide (DMSO), which is an important consideration for laboratory research applications. The compound's physical properties influence its handling, storage, and potential pharmaceutical formulations.
Molecular Data
The molecular properties of LY249543 disodium are summarized in the following table:
Property | Value |
---|---|
CAS Number | 106400-18-4 |
Molecular Formula | C21H23N5Na2O6 |
Molecular Weight | 487.4235 |
Base Formula (without Na) | C21H25N5O6 |
Base Molecular Weight | 443.4531 |
Monoisotopic Mass | 443.180483557 |
SMILES Notation | O=C([O-])CCC@@HNC(C1=CC=C(CCC@HCC3=C2NC(N)=NC3=O)C=C1)=O.[Na+].[Na+] |
Standard InChIKey | SVJSWELRJWVPQD-XPTKPXFUSA-L |
The molecular structure contains multiple functional groups including carboxylate groups (present as sodium salts), amide linkages, and the characteristic pteridine ring system that is found in folate and antifolate compounds .
Biological Activity and Mechanism of Action
Inhibition of Methylenetetrahydrofolate Dehydrogenase/Cyclase
LY249543 disodium functions primarily as an inhibitor of Methylenetetrahydrofolate Dehydrogenase/Cyclase, an enzyme that plays a critical role in one-carbon metabolism and folate-dependent reactions. This inhibition disrupts the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, which is an essential cofactor for de novo purine biosynthesis.
By targeting this specific enzyme, LY249543 disodium interferes with the synthesis of purines and pyrimidines, which are fundamental components required for DNA and RNA synthesis. This mechanism makes the compound potentially valuable in contexts where inhibition of cell proliferation is desirable, such as in cancer therapy.
Role in Folate Metabolism
Folate metabolism is a complex network of biochemical reactions that are essential for numerous cellular processes, including DNA synthesis, repair, and methylation. The folate cycle specifically refers to the series of reactions that convert various forms of tetrahydrofolate, the active form of folate in the body .
Research has shown that dihydrofolate reductase (DHFR) and thymidylate synthase (TYMS) function as a relatively independent adaptive unit within bacterial folate metabolism . While LY249543 disodium targets a different enzyme in this pathway, understanding the interrelationships between these enzymes provides valuable context for its mechanism of action. The folate pathway's critical role in cell division makes it an important target for therapeutic intervention, particularly in conditions characterized by uncontrolled cell proliferation .
Pharmacological Properties
One significant pharmacological consideration identified in early clinical trials with LY249543 was the relationship between folic acid intake and toxicity profiles. This observation was subsequently applied to the development of clinical protocols for pemetrexed, demonstrating how research on LY249543 has informed broader therapeutic approaches .
The findings regarding LY249543 established that folic acid supplementation could help mitigate certain toxicities associated with antifolate therapy. This knowledge led to routine supplementation with folic acid and vitamin B12 in patients receiving related antifolate agents to reduce adverse effects such as myelosuppression, mucositis, and diarrhea .
Research Findings and Applications
Relationship with Pemetrexed
One of the most significant contributions of LY249543 research has been its influence on the development of pemetrexed, a multitargeted antifolate used in the treatment of non-small cell lung cancer and mesothelioma. Early clinical trials with pemetrexed demonstrated significant rates of myelosuppression, febrile neutropenia, diarrhea, and mucositis, prompting investigations into risk factors for these toxicities .
The knowledge gained from studies of LY249543 regarding folic acid intake as a risk factor for toxicity directly informed subsequent pemetrexed research. This connection represents an important example of how research on one compound can provide valuable insights that benefit the development of related therapeutic agents .
Clinical Significance of Folic Acid Supplementation
Based on the findings from LY249543 research, studies were conducted to examine markers of vitamin deficiency in patients receiving pemetrexed. These investigations revealed significant correlations between elevated pre-treatment total homocysteine levels (indicating folate and/or vitamin B12 deficiency) and severe neutropenia, thrombocytopenia, and infections .
Additionally, increased pre-treatment methylmalonic acid levels were associated with severe diarrhea and mucositis. These findings led to the establishment of vitamin supplementation protocols for patients receiving pemetrexed, including folic acid (350–1000 μg daily) and vitamin B12 (1000 μg intramuscularly every nine weeks) .
The table below summarizes the key correlations observed between vitamin deficiency markers and toxicities:
Vitamin Deficiency Marker | Associated Toxicities | Statistical Significance |
---|---|---|
Elevated total homocysteine | Grade 4 neutropenia | P = 0.0185 |
Elevated total homocysteine | Grade 4 thrombocytopenia | P = 0.0002 |
Elevated total homocysteine | Grade 4 neutropenia with grade 3 or 4 infection | P = 0.0064 |
Elevated methylmalonic acid | Grade 3 or 4 diarrhea | P < 0.0001 |
Elevated methylmalonic acid | Grade 3 or 4 mucositis | P < 0.0001 |
These findings demonstrate how research on LY249543 contributed to improving the safety profile of antifolate therapy .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume